![molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5](/img/structure/B2678654.png)
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of chromene derivative. Chromenes are a class of compounds that have been found in many pharmaceuticals and active natural products .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized via a greener Ultra-sonication method . Another study reported the synthesis of a similar compound via a one-pot three-component condensation reaction .Molecular Structure Analysis
The crystal structure of this compound has been studied. It is monoclinic, with a = 8.8312(5) Å, b = 12.9378(9) Å, c = 13.1531(8) Å, β = 93.022(5)°, V = 1500.73(16) Å 3, Z = 4, R gt (F) = 0.0411, wR ref (F 2) = 0.1059, T = 293(2) K .Chemical Reactions Analysis
The compound has been used as an optical probe in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F . The probe was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions .Physical and Chemical Properties Analysis
The physicochemical properties of the compound were analyzed by UV-vis and fluorescence spectroscopies . The compound is a yellow crystal with a melting point of 224–225 °C .Applications De Recherche Scientifique
Anticancer Properties
2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile and its derivatives have shown significant potential in anticancer research. A study by Ahagh et al. (2019) found that one of its derivatives, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against colorectal cancer cells. The compound induced apoptosis through the down-regulation of Bcl-2 and up-regulation of Bax, caspase-3, -8, and -9 genes. Additionally, it interacts with DNA through groove binding mode, suggesting its potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Synthesis and Characterization
The synthesis and characterization of new derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been an area of interest in the field of organic chemistry. Liu et al. (2019) synthesized a series of novel derivatives through condensation reactions, highlighting the versatility of this compound in creating a range of potentially bioactive molecules (Liu et al., 2019).
Green Chemistry Approaches
El-Maghraby (2014) discussed the synthesis of substituted 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles using Rochelle salt as a novel green heterogeneous and reusable catalyst. This approach emphasizes the significance of environmentally friendly methods in chemical synthesis (El-Maghraby, 2014).
Fluorescence Sensing and Imaging
A study by Sinha et al. (2013) demonstrated the use of a benzo[h]chromene derivative as a 'Turn On' fluorescence chemosensor for selective detection of Pb2+. This application is notable in the context of living cell imaging and highlights the potential of these compounds in bioanalytical chemistry (Sinha et al., 2013).
Antimicrobial Effects
Moshafi et al. (2016) explored the antimicrobial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. Their study indicated that some of these derivatives exhibit antibacterial activity against pathogenic microbial strains, suggesting their potential as new antibacterial drugs (Moshafi et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXXQPGVBHJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

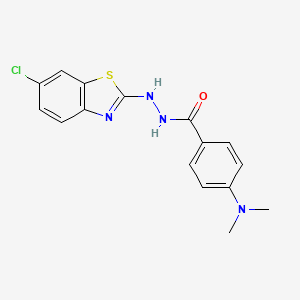
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
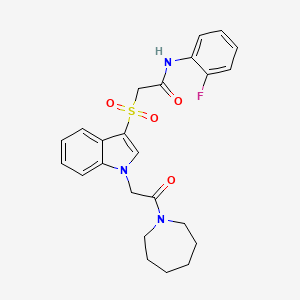
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
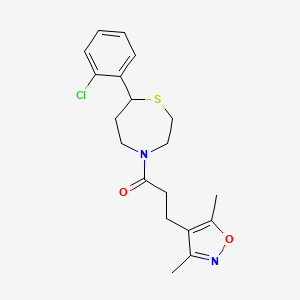
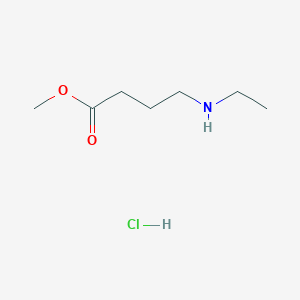
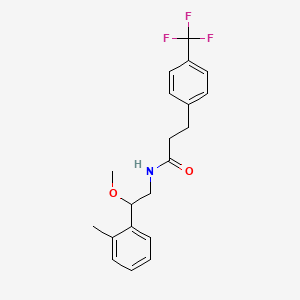
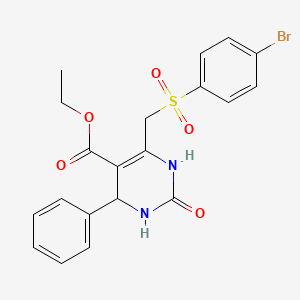
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)

